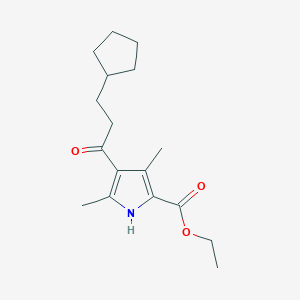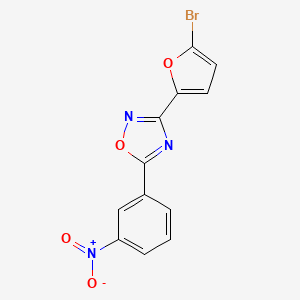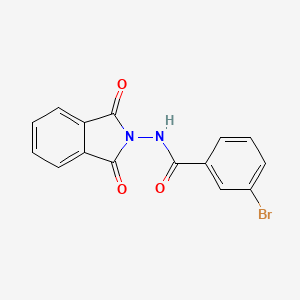![molecular formula C17H21N3OS B5563570 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)
3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the methylthio group indicates that a sulfur atom is involved, which can contribute to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an imidazole ring attached to a piperidine ring via a carbon atom. The acetyl group is likely connected to the piperidine ring, and the methylthio group is probably attached to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and piperidine rings, as well as the acetyl and methylthio groups. The nitrogen atoms in the rings, the carbonyl group in the acetyl group, and the sulfur atom in the methylthio group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms could make it a polar molecule, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
ACAT Inhibitors for Disease Treatment
- Research on compounds similar to 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, like K-604, shows promise in treating diseases involving ACAT-1 overexpression. K-604 demonstrates significant inhibition of human ACAT-1 and shows potential for treating incurable diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Applications
- Derivatives of this compound, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives showed excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemotherapy Against Tropical Diseases
- Complexes containing similar imidazole and piperidine structures have been prepared for potential use in chemotherapy against tropical diseases. The study focused on copper complexes with CTZ and KTZ, aiming to develop new metal-based chemotherapy options (Navarro et al., 2000).
Antifungal Activity
- Ketoconazole, a compound structurally related to this compound, has been studied for its potent antifungal activity. It demonstrates high efficacy against various fungal infections (Heeres, Backx, Mostmans, & Cutsem, 1979).
Human Histamine H3 Receptor Agonists
- Piperidine derivatives, including 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine, have been designed as potential human histamine H3 receptor agonists. These compounds showed moderate to high affinity and selectivity, indicating their potential in treating related disorders (Ishikawa et al., 2010).
Pharmacological Analysis
- Ketoconazole, a compound with a structure resembling this compound, has been studied using a Ketoconazole Ion-Selective Electrode for pharmacological analysis (Shamsipur & Jalali, 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-22-15-6-4-13(5-7-15)11-16(21)20-10-2-3-14(12-20)17-18-8-9-19-17/h4-9,14H,2-3,10-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNKBKNCHHUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)
![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)


![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![ethyl 2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
![3-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5563563.png)
![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone](/img/structure/B5563564.png)


![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)
